N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-2-carboxamide
Description
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-2-carboxamide is a heterocyclic compound featuring a triazolopyridazine core substituted with a thiophene ring and a tetrahydrofuran-2-carboxamide side chain. This structure combines pharmacophoric elements associated with kinase inhibition, anticancer activity, and metabolic stability. The triazolopyridazine scaffold is known for its planar aromatic system, enabling strong interactions with enzyme active sites, while the thiophene moiety enhances lipophilicity and π-stacking capabilities. The tetrahydrofuran carboxamide group may improve solubility and bioavailability compared to purely hydrophobic substituents .
Properties
IUPAC Name |
N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c21-15(12-2-1-6-22-12)16-8-14-18-17-13-4-3-11(19-20(13)14)10-5-7-23-9-10/h3-5,7,9,12H,1-2,6,8H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGZLVMAVYNQEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-2-carboxamide typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazine and appropriate diketone or keto-ester precursors[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the triazolo[4,3-b]pyridazine core or the tetrahydrofuran ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction reactions might involve hydrogen gas and a metal catalyst or chemical reductants like lithium aluminum hydride (LiAlH4).
Substitution reactions could employ various electrophiles or nucleophiles, depending on the desired substitution pattern.
Major Products Formed:
Oxidation products include thiophene sulfoxides and sulfones.
Reduction products may include reduced forms of the triazolo[4,3-b]pyridazine core or tetrahydrofuran ring.
Substitution products can vary widely based on the specific reagents and conditions used.
Scientific Research Applications
Research indicates that compounds containing the triazole and pyridazine moieties exhibit various biological activities. Notably:
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Anticancer Properties:
- Compounds similar to N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-2-carboxamide have shown moderate to potent antiproliferative activity against various cancer cell lines, including gastric adenocarcinoma and lung adenocarcinoma cells. For instance, studies on related triazolo derivatives demonstrated significant inhibition of cell growth in these models .
- Antimicrobial Activity:
- Anti-inflammatory Effects:
Case Study 1: Anticancer Activity
In a study evaluating various triazolo derivatives for their anticancer properties, compounds similar to this compound were screened against several cancer cell lines. Results indicated that modifications in substituents significantly influenced antiproliferative activity .
Case Study 2: Antimicrobial Efficacy
A series of 1,2,4-triazole derivatives were tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The findings suggested that compounds with similar structural motifs exhibited strong antibacterial effects, indicating the potential application of N-(thiophen triazolo compound) in treating bacterial infections .
Mechanism of Action
The mechanism by which N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s uniqueness lies in its fusion of a triazolopyridazine core with thiophene and tetrahydrofuran carboxamide groups. Below is a comparison with structurally related analogs:
<sup>a</sup> Predicted partition coefficient (logP) using Molinspiration.
<sup>b</sup> Aqueous solubility measured at pH 7.4.
Key Observations :
- The thiophene substituent in the target compound increases lipophilicity (logP = 2.1) compared to the methoxy-substituted quinazoline analog (logP = 1.8) but reduces it relative to the phenyl-substituted triazolopyridazine (logP = 2.5).
- The tetrahydrofuran carboxamide group enhances solubility compared to purely aromatic substituents, as seen in the higher solubility of the target compound (15.2 µM) versus the phenyl analog (8.3 µM).
Biological Activity
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-2-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound's structure can be outlined as follows:
- IUPAC Name: this compound
- Molecular Formula: C18H12N6OS2
- Molecular Weight: 392.46 g/mol
Research indicates that compounds containing the triazole and pyridazine moieties exhibit various biological activities, particularly in inhibiting specific kinases and enzymes involved in inflammatory pathways. For instance, triazole derivatives have been shown to inhibit p38 MAP kinase, which plays a critical role in cytokine production and inflammatory responses .
Biological Activities
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Antiviral Activity:
- Compounds similar to this compound have demonstrated antiviral properties against various viruses including hepatitis A virus (HAV). The mechanism often involves the inhibition of viral polymerases or other essential viral proteins.
-
Anti-inflammatory Effects:
- The compound has been studied for its potential to inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6. These cytokines are critical mediators in autoimmune diseases and chronic inflammatory conditions. The inhibition of p38 MAPK by related compounds suggests a pathway through which this compound may exert its anti-inflammatory effects .
- Anticancer Potential:
Table 1: Summary of Biological Activities
Q & A
Q. Which substituents enhance metabolic stability without compromising potency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
